molecular formula C24H26O B13809145 Bis[1-(methylphenyl)ethyl]phenol CAS No. 83804-00-6

Bis[1-(methylphenyl)ethyl]phenol

Cat. No.: B13809145
CAS No.: 83804-00-6
M. Wt: 330.5 g/mol
InChI Key: LLJZRISLGKHATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis[1-(2-methylphenyl)ethyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes two 2-methylphenyl groups attached to the central phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[1-(2-methylphenyl)ethyl]phenol can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of phenol with 2-methylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2,3-bis[1-(2-methylphenyl)ethyl]phenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[1-(2-methylphenyl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2,3-bis[1-(2-methylphenyl)ethyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-bis[1-(2-methylphenyl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, affecting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.

    2,4-Dimethylphenol: A phenol derivative with two methyl groups attached to the benzene ring.

    Bisphenol A: A compound with two phenol groups connected by a propane bridge.

Uniqueness

2,3-bis[1-(2-methylphenyl)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.

Properties

CAS No.

83804-00-6

Molecular Formula

C24H26O

Molecular Weight

330.5 g/mol

IUPAC Name

2,3-bis[1-(2-methylphenyl)ethyl]phenol

InChI

InChI=1S/C24H26O/c1-16-10-5-7-12-20(16)18(3)22-14-9-15-23(25)24(22)19(4)21-13-8-6-11-17(21)2/h5-15,18-19,25H,1-4H3

InChI Key

LLJZRISLGKHATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.